3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOLE

Lipophilicity Physicochemical Properties Medicinal Chemistry

3,5-Bis(3-methoxyphenyl)-1H-pyrazole is a privileged, fragment-like diaryl pyrazole scaffold. Its distinct meta-methoxy substitution pattern provides unique electronic and steric properties compared to ortho- and para-isomers, enabling precise SAR exploration of kinase and MAO targets. With an XLogP3 of 3.5 and TPSA of 47.1 Ų, it offers an ideal balance of permeability and solubility for hit-to-lead campaigns. Procure 95% purity for reproducible dose-response assays, or use as a structurally matched negative control for isomer-specific activity studies.

Molecular Formula C17H16N2O2
Molecular Weight 280.3
CAS No. 1159988-49-4
Cat. No. B6164177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOLE
CAS1159988-49-4
Molecular FormulaC17H16N2O2
Molecular Weight280.3
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NN2)C3=CC(=CC=C3)OC
InChIInChI=1S/C17H16N2O2/c1-20-14-7-3-5-12(9-14)16-11-17(19-18-16)13-6-4-8-15(10-13)21-2/h3-11H,1-2H3,(H,18,19)
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(3-methoxyphenyl)-1H-pyrazole (CAS 1159988-49-4): Structural Overview and Comparator Landscape


3,5-Bis(3-methoxyphenyl)-1H-pyrazole (CAS 1159988-49-4) is a symmetrically substituted diaryl pyrazole featuring two 3-methoxyphenyl groups at the 3- and 5-positions of the pyrazole core . With a molecular formula of C17H16N2O2, a molecular weight of 280.32 g/mol, and a calculated XLogP3 of 3.5 , this compound serves as a versatile small-molecule scaffold in medicinal chemistry and materials science . Its structural analogs include the ortho-methoxy isomer 3,5-bis(2-methoxyphenyl)-1H-pyrazole (CAS 1159937-12-8), the para-methoxy isomer 3,5-bis(4-methoxyphenyl)-1H-pyrazole (CAS 75059-30-2), and the unsubstituted parent 3,5-diphenyl-1H-pyrazole (CAS 1145-01-3) .

Procurement Risk Alert: Why 3,5-Bis(3-methoxyphenyl)-1H-pyrazole Cannot Be Replaced by Ortho- or Para-Methoxy Analogs


Within the diaryl pyrazole class, substitution pattern is a critical determinant of molecular geometry, electronic distribution, and target binding. The meta-methoxy configuration of 3,5-bis(3-methoxyphenyl)-1H-pyrazole yields a distinct spatial orientation and dipole moment compared to its ortho- and para-substituted isomers . In pyrazole-based inhibitor series, shifting the methoxy group from the meta to the para position has been shown to alter IC50 values by orders of magnitude due to changes in hydrogen-bonding networks and steric accommodation within enzyme active sites [1]. Generic substitution with the more common 3,5-diphenyl-1H-pyrazole (lacking methoxy groups) introduces an approximately 2.5-unit decrease in XLogP, which can profoundly impact solubility, membrane permeability, and off-target binding profiles [2]. Without direct head-to-head data, procurement decisions must weigh these structural and physicochemical differences against the specific assay context.

Quantitative Differentiation: 3,5-Bis(3-methoxyphenyl)-1H-pyrazole vs. Key Comparators


Meta-Methoxy Substitution: Predicted Lipophilicity and Boiling Point Compared to Para- and Ortho-Isomers

The meta-methoxy substitution pattern of 3,5-bis(3-methoxyphenyl)-1H-pyrazole results in a predicted boiling point of 488.4 ± 35.0 °C and an XLogP3 of 3.5 . This contrasts with the para-methoxy isomer (CAS 75059-30-2), which exhibits a higher predicted boiling point of 501.4 ± 50.0 °C at 760 mmHg and an identical XLogP3 of 3.5 . The ortho-methoxy isomer (CAS 1159937-12-8) displays a lower predicted boiling point of 435.3 ± 35.0 °C . These variations in boiling point reflect differences in intermolecular interactions arising from the position of the methoxy substituent.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Safety Profile: GHS Hazard Classification and Handling Requirements

3,5-Bis(3-methoxyphenyl)-1H-pyrazole is classified under GHS as Harmful/Irritant (GHS07), with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile is consistent with the para-methoxy isomer, which carries identical GHS hazard statements . In contrast, the unsubstituted 3,5-diphenyl-1H-pyrazole is not classified as hazardous under GHS criteria, lacking these specific warning labels [1]. The presence of methoxy groups introduces a predictable and manageable irritant profile that is absent in the non-methoxylated parent scaffold.

Safety Handling Compliance

Molecular Complexity and Rotatable Bond Count: Implications for Conformational Entropy and Target Binding

3,5-Bis(3-methoxyphenyl)-1H-pyrazole possesses a molecular complexity score of 326 and a rotatable bond count of 4 . The para-methoxy isomer has a slightly lower complexity score of 310 but an identical rotatable bond count of 4 . The ortho-isomer shares the same complexity (326) and rotatable bond count (4) . The unsubstituted 3,5-diphenyl-1H-pyrazole has a lower complexity score (285) and a lower rotatable bond count (3) [1]. Higher complexity and increased rotatable bonds in the methoxy-substituted series suggest greater conformational flexibility, which can influence entropic penalties upon binding and the ability to adopt bioactive conformations.

Conformational Analysis Drug Design Structure-Activity Relationship

Commercial Purity and Availability: Supplier-Specific Specifications

Commercially, 3,5-bis(3-methoxyphenyl)-1H-pyrazole is offered with varying purity specifications. AKSci provides the compound at a minimum purity of 95% , while Leyan offers a higher purity grade of 97% . The para-methoxy isomer is available from BOC Sciences without a stated minimum purity guarantee . The ortho-isomer is listed by smolecule at 95% purity . The unsubstituted 3,5-diphenyl-1H-pyrazole is widely available from multiple vendors at purities ranging from 95% to 98%. The availability of a 97% purity option for the meta-isomer may be advantageous for applications requiring higher assay consistency.

Procurement Quality Control Supply Chain

Class-Level Biological Activity: Potential MAO Inhibition and Anticancer Scaffold

While direct biological data for 3,5-bis(3-methoxyphenyl)-1H-pyrazole is absent in the peer-reviewed literature, structurally related 3,5-diaryl pyrazoles have demonstrated reversible inhibition of monoamine oxidase (MAO) isoforms, with some analogs achieving nanomolar IC50 values [1]. Additionally, pyrazole-based COX-2 inhibitors have shown IC50 values ranging from 0.043 to 0.56 μM against the COX-2 enzyme, with certain derivatives exhibiting superior potency compared to reference drugs [2]. The meta-methoxy substitution pattern may influence binding affinity through electronic effects on the pyrazole ring and π-stacking interactions with aromatic residues in enzyme active sites [3].

Enzyme Inhibition Anticancer Pyrazole Derivatives

Optimal Use Cases for 3,5-Bis(3-methoxyphenyl)-1H-pyrazole in Research and Development


Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase or MAO Inhibitor Programs

Given the established activity of 3,5-diaryl pyrazoles as kinase and MAO inhibitors, 3,5-bis(3-methoxyphenyl)-1H-pyrazole serves as a privileged scaffold for SAR exploration. The meta-methoxy substitution pattern offers a distinct electronic and steric profile compared to ortho- and para-isomers, enabling systematic mapping of substituent effects on potency and selectivity . Researchers can procure the 97% purity grade from Leyan to minimize impurity interference in dose-response assays .

Building Block for Fragment-Based Drug Discovery (FBDD) and Ligand Design

With a molecular weight of 280.32 g/mol, a topological polar surface area (TPSA) of 47.1 Ų, and an XLogP3 of 3.5 , this compound adheres to fragment-like physicochemical criteria. Its four rotatable bonds and moderate complexity (326) provide a balance between conformational sampling and binding entropy, making it suitable for fragment library inclusion or as a starting point for fragment growth strategies .

Negative Control or Counter-Screen for Methoxy-Substituted Pyrazole Probe Molecules

In studies employing para-methoxy or ortho-methoxy diaryl pyrazoles as active probes, the meta-isomer can serve as a structurally matched negative control. The distinct boiling point (488.4 °C vs. 501.4 °C for para-isomer) and identical GHS hazard profile allow researchers to assess whether observed biological effects are specific to the substitution pattern or represent general scaffold activity.

Precursor for Late-Stage Functionalization via Electrophilic Aromatic Substitution

The electron-donating methoxy groups activate the phenyl rings toward electrophilic substitution, while the meta-substitution pattern directs incoming electrophiles to specific positions (ortho/para to methoxy). This regioselectivity can be exploited for the synthesis of more complex analogs. The compound's commercial availability in 95% and 97% purity grades supports multi-step synthetic routes .

Technical Documentation Hub

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